3-(2-Bromophenyl)isoxazole-5-carbaldehyde
Overview
Description
Scientific Research Applications
Scientific Research Applications of 3-(2-Bromophenyl)isoxazole-5-carbaldehyde
Biomedical Applications
3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a compound related to 3-(2-Bromophenyl)isoxazole-5-carbaldehyde, has shown potential in biomedical applications, particularly in the regulation of inflammatory diseases. Docking studies have highlighted its promising role in this area (Ryzhkova, Ryzhkov, & Elinson, 2020).
Photophysical Studies
The compound 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, structurally similar to 3-(2-Bromophenyl)isoxazole-5-carbaldehyde, has been studied for its photophysical properties. Its emission spectrum and solvatochromic properties have been thoroughly investigated, showcasing its potential in various applications where photophysical properties are crucial (Singh et al., 2013).
Synthesis of Bioactive Compounds
3-Hydroxyisoxazole-5-ester, related to the chemical of interest, has been studied for its potential in synthesizing bioactive compounds, including CNS-active amino acids. This highlights the versatility and utility of 3-(2-Bromophenyl)isoxazole-5-carbaldehyde in synthesizing compounds of significant biological and therapeutic interest (Riess, Schön, Laschat, & Jäger, 1998).
Antimicrobial Activity
Isoxazole derivatives have been synthesized and tested for their antimicrobial activity. Compounds structurally related to 3-(2-Bromophenyl)isoxazole-5-carbaldehyde have demonstrated promising antibacterial and antifungal properties, making them potential candidates for antimicrobial drugs (Dhaduk & Joshi, 2022).
Antitubercular Activity
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone derivatives have shown antitubercular activity against Mycobacterium tuberculosis strains. These findings underscore the potential of 3-(2-Bromophenyl)isoxazole-5-carbaldehyde derivatives in the development of antitubercular agents (Carrasco et al., 2021).
properties
IUPAC Name |
3-(2-bromophenyl)-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRUSNXIULISNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587414 | |
Record name | 3-(2-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)isoxazole-5-carbaldehyde | |
CAS RN |
869496-61-7 | |
Record name | 3-(2-Bromophenyl)-5-isoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869496-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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